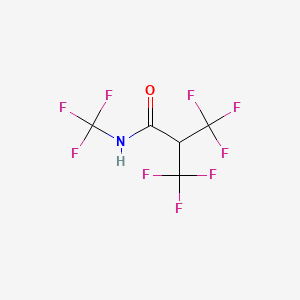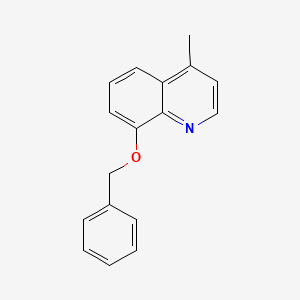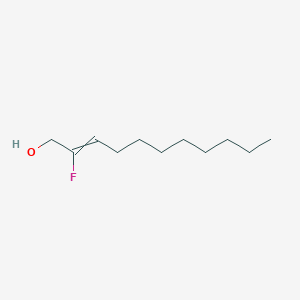
2-Fluoroundec-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoroundec-2-en-1-ol is an organic compound that belongs to the class of fluorinated alcohols It is characterized by the presence of a fluorine atom attached to the second carbon of an undec-2-en-1-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroundec-2-en-1-ol typically involves the fluorination of undec-2-en-1-ol. One common method is the electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of fluorinating agents in a controlled environment allows for the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoroundec-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond can be reduced to form the saturated alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-fluoroundec-2-en-1-one or 2-fluoroundec-2-en-1-al.
Reduction: Formation of 2-fluoroundecan-1-ol.
Substitution: Formation of 2-azidoundec-2-en-1-ol or 2-cyanoundec-2-en-1-ol.
Wissenschaftliche Forschungsanwendungen
2-Fluoroundec-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Fluoroundec-2-en-1-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by forming strong hydrogen bonds with active site residues, thereby disrupting normal cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluorodec-2-en-1-ol
- 2-Fluorododec-2-en-1-ol
- 2-Fluoroundec-1-ol
Uniqueness
2-Fluoroundec-2-en-1-ol is unique due to its specific fluorination pattern and the presence of a double bond, which imparts distinct chemical reactivity and biological activity compared to its analogs. The position of the fluorine atom and the double bond in the molecule significantly influence its physical and chemical properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
105153-72-8 |
|---|---|
Molekularformel |
C11H21FO |
Molekulargewicht |
188.28 g/mol |
IUPAC-Name |
2-fluoroundec-2-en-1-ol |
InChI |
InChI=1S/C11H21FO/c1-2-3-4-5-6-7-8-9-11(12)10-13/h9,13H,2-8,10H2,1H3 |
InChI-Schlüssel |
WAGOHQACWSCHTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=C(CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


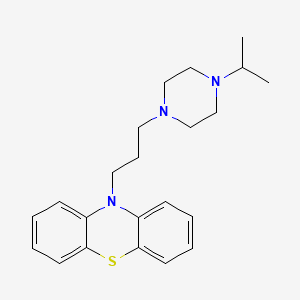

![2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane](/img/structure/B14336274.png)
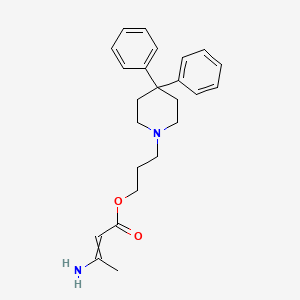

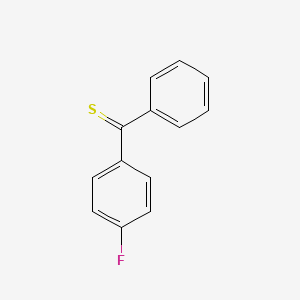
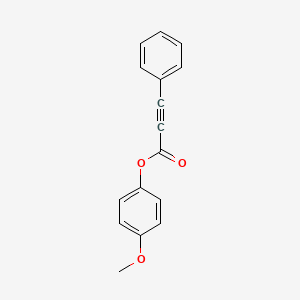


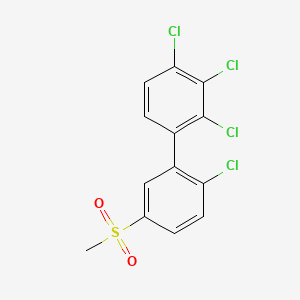
![3,3-Dimethyl-2-azabicyclo[2.2.2]oct-5-en-2-ol](/img/structure/B14336320.png)
